4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

Catalog No.
S6596478
CAS No.
2068065-05-2
M.F
C8H4BrN3O
M. Wt
238.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carboni...

CAS Number

2068065-05-2

Product Name

4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

IUPAC Name

4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

Molecular Formula

C8H4BrN3O

Molecular Weight

238.04 g/mol

InChI

InChI=1S/C8H4BrN3O/c9-7-1-6(13)4-12-8(7)5(2-10)3-11-12/h1,3-4,13H

InChI Key

UYWZRBUFZICZCU-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C=NN2C=C1O)C#N)Br

Canonical SMILES

C1=C(C2=C(C=NN2C=C1O)C#N)Br
  • Chemical Databases

    Information on the compound can be found in chemical databases such as the National Center for Biotechnology Information (NCBI) PubChem database (PubChem[1,5-a]pyridine-3-carbonitrile) and the GoodSciene Reference System (GSRS) (GSRS: ). These entries provide details on the compound's structure, formula, and identification codes but do not mention specific research applications.

  • Commercial Availability

    Several chemical suppliers offer 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile for purchase, suggesting potential research interest. However, the product descriptions typically focus on its availability and pricing, without mentioning its research applications (example 1[1,5-a]pyridine-3-carbonitrile-2068065-05-2) (example 2: ).

4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3OC_8H_4BrN_3O and a molecular weight of approximately 238.04 g/mol. This compound belongs to the pyrazolo[1,5-a]pyridine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The structure features a bromine atom at the 4-position, a hydroxyl group at the 6-position, and a carbonitrile group at the 3-position, contributing to its unique chemical reactivity and pharmacological properties .

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation Reactions: The hydroxyl group may be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst .

The biological activity of 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is significant due to its role as an intermediate in synthesizing various biologically active compounds. It has been studied for its potential as a kinase inhibitor and anti-cancer agent, demonstrating efficacy in inhibiting specific enzyme pathways involved in tumor growth and proliferation. Additionally, it has applications in chemical biology for studying enzyme inhibition and protein-ligand interactions .

The synthesis of 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile typically involves:

  • Starting Material: The synthesis begins with 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.
  • Demethylation: The methoxy group is removed via demethylation using reagents such as boron tribromide or hydrobromic acid.
  • Purification: The resulting product is purified through recrystallization or column chromatography to achieve high purity.

In industrial settings, these methods are scaled up for efficiency and cost-effectiveness, often employing continuous flow reactors to enhance yield and reduce production time .

4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile has several notable applications:

  • Medicinal Chemistry: It serves as a key intermediate in developing various therapeutic agents targeting specific molecular pathways.
  • Chemical Biology: Utilized in research focused on enzyme inhibition and protein interactions.
  • Pharmaceutical Industry: Important for synthesizing new drugs with potential anti-cancer properties.
  • Material Science: Employed in designing novel materials with unique electronic and optical characteristics .

The interaction studies of 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile reveal its mechanism of action through binding with specific molecular targets such as enzymes or receptors. These studies are crucial for understanding how this compound can modulate biological pathways and contribute to therapeutic effects. Research indicates that its unique functional groups enhance its binding affinity and specificity towards target proteins involved in disease processes .

Several compounds share structural similarities with 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile:

Compound NameMolecular FormulaUnique Features
6-Bromo-4-hydroxy-pyrazolo[1,5-a]pyridine-3-carbonitrileC8H4BrN3OC_8H_4BrN_3OHydroxyl group at position 4
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrileC9H8BrN3OC_9H_8BrN_3OMethoxy group instead of hydroxyl
4-Bromo-6-aminopyrazolo[1,5-a]pyridine-3-carbonitrileC8H7BrN4C_8H_7BrN_4Amino group at position 6

Uniqueness

The uniqueness of 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile lies in the combination of both bromine and hydroxyl groups on the pyrazolo[1,5-a]pyridine ring system. This specific arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds, making it particularly valuable in medicinal chemistry and research applications .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

236.95377 g/mol

Monoisotopic Mass

236.95377 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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